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Compound of Interest

Compound Name: ZK-90055 hydrochloride

Cat. No.: B1649416

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is a 32 adrenergic receptor agonist with potential therapeutic
applications. This document outlines a plausible multi-step synthesis pathway for ZK-90055
hydrochloride, based on established organic chemistry principles and published procedures
for analogous compounds. The protocols provided are intended for research and development
purposes and should be adapted and optimized by qualified personnel.

Proposed Synthesis Pathway

The proposed synthesis of ZK-90055 hydrochloride commences with the commercially
available methyl 4-hydroxy-1H-indole-2-carboxylate. The pathway involves a regioselective
Friedel-Crafts acylation to introduce the side chain precursor at the C5 position, followed by
bromination, reaction with tert-butylamine, and subsequent reduction to yield the final amino
alcohol, which is then converted to its hydrochloride salt.
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Caption: Proposed synthesis pathway for ZK-90055 hydrochloride.

Experimental Protocols

Step 1: Synthesis of Methyl 5-(2-chloroacetyl)-4-
hydroxy-1H-indole-2-carboxylate

This step involves the Friedel-Crafts acylation of methyl 4-hydroxy-1H-indole-2-carboxylate.
The hydroxyl group at C4 directs the acylation to the C5 position.

Materials:
Molar Mass ( g/mol .
Reagent | Quantity Moles (mmol)
Methyl 4-hydroxy-1H-
, Y Y Y 191.18 10049 52.3
indole-2-carboxylate
Chloroacetyl chloride 112.94 719 62.8
Anhydrous Aluminum
_ 133.34 1059 78.7
Chloride (AICI3)
Nitrobenzene - 100 mL
Ice - 500 g
Concentrated
Hydrochloric Acid - 50 mL
(HCI)
Dichloromethane
300 mL
(DCM)
Saturated Sodium
Bicarbonate Solution - 100 mL
(NaHCO:3)
Anhydrous Sodium
2049

Sulfate (Na2S0a4)
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Procedure:

To a stirred suspension of anhydrous aluminum chloride (10.5 g) in nitrobenzene (100 mL) at
0°C, add chloroacetyl chloride (7.1 g) dropwise.

After 15 minutes, add methyl 4-hydroxy-1H-indole-2-carboxylate (10.0 g) portion-wise,
maintaining the temperature below 5°C.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Pour the reaction mixture slowly onto a mixture of crushed ice (500 g) and concentrated HCI
(50 mL).

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), then
with brine (100 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to remove the solvent.

Purify the crude product by column chromatography on silica gel (eluent: ethyl
acetate/hexane gradient) to afford methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-
carboxylate.

Expected Yield: ~60-70%

Step 2: Synthesis of Methyl 5-(2-(tert-
butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylate

This step involves the nucleophilic substitution of the chloride with tert-butylamine.

Materials:
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Molar Mass ( g/mol

Reagent | Quantity Moles (mmol)
Methyl 5-(2-
chloroacetyl)-4-
_ 267.67 8.0¢g 29.9
hydroxy-1H-indole-2-
carboxylate
tert-Butylamine 73.14 6.69 89.7
Tetrahydrofuran
150 mL
(THF), anhydrous
Diethyl Ether 200 mL
Deionized Water 100 mL
Anhydrous Sodium
159

Sulfate (Na2S0a4)

Procedure:

tetrahydrofuran (150 mL).

Dissolve methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-carboxylate (8.0 g) in anhydrous

e Add tert-butylamine (6.6 g) to the solution and stir the mixture at room temperature for 24

hours.

e Monitor the reaction by Thin Layer Chromatography (TLC).

» Once the reaction is complete, remove the solvent under reduced pressure.

e Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 50 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

e The crude product, methyl 5-(2-(tert-butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylate,

can be used in the next step without further purification if TLC shows a single major product.

Expected Yield: ~80-90%
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Step 3: Synthesis of Methyl 5-(2-(tert-butylamino)-1-
hydroxyethyl)-4-hydroxy-1H-indole-2-carboxylate (ZK-
90055)

This step involves the reduction of the ketone to a secondary alcohol.

Materials:
Molar Mass ( g/mol .
Reagent ) Quantity Moles (mmol)
Methyl 5-(2-(tert-
butylamino)acetyl)-4-
Y ) ) & 304.35 7049 23.0
hydroxy-1H-indole-2-
carboxylate
Sodium Borohydride
37.83 139 345
(NaBHa)
Methanol - 100 mL
Saturated Ammonium
Chloride Solution - 50 mL
(NHaClI)
Ethyl Acetate - 200 mL

Anhydrous Sodium

15g
Sulfate (Na2S0a4)

Procedure:

e Dissolve the crude product from the previous step (7.0 g) in methanol (100 mL) and cool the
solution to 0°C in an ice bath.

e Add sodium borohydride (1.3 g) portion-wise over 30 minutes.

 Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and
stir for an additional 4 hours.
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e Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).
o Remove the methanol under reduced pressure.
o Extract the aqueous residue with ethyl acetate (3 x 75 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to give the crude product.

 Purify the product by flash chromatography on silica gel (eluent: dichloromethane/methanol
gradient) to obtain pure ZK-90055.

Expected Yield: ~70-80%

Step 4: Preparation of ZK-90055 Hydrochloride

This is the final salt formation step.

Materials:

Molar Mass ( g/mol .
Reagent Quantity Moles (mmol)

)

Methyl 5-(2-(tert-

butylamino)-1-

hydroxyethyl)-4- 306.37 509 16.3
hydroxy-1H-indole-2-

carboxylate

Hydrochloric Acid (2M

T ~10 mL ~20
in Diethyl Ether)
Diethyl Ether,
50 mL
anhydrous
Procedure:

 Dissolve the purified ZK-90055 (5.0 g) in a minimal amount of anhydrous diethyl ether (50
mL).
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» While stirring, add a 2M solution of HCI in diethyl ether dropwise until a precipitate is formed
and the solution becomes acidic (test with pH paper).

» Continue stirring for 30 minutes at room temperature.

o Collect the precipitate by vacuum filtration.

e Wash the solid with cold diethyl ether.

o Dry the product under vacuum to yield ZK-90055 hydrochloride as a solid.

Expected Yield: >95%

Data Summary
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Molecular . ]
Product Molecular . Typical Analytical
Step Weight ( ]
Name Formula Yield (%) Method
g/mol )
Methyl 5-(2-
chloroacetyl)-
TLC, H
1 4-hydroxy- C12H10CINOs  267.67 60-70
NMR, MS
1H-indole-2-
carboxylate
Methyl 5-(2-
(tert-
butylamino)a
TLC, H
2 cetyl)-4- C16H20N204 304.35 80-90
NMR, MS
hydroxy-1H-
indole-2-
carboxylate
Methyl 5-(2-
(tert-
butylamino)-1
- TLC, H
3 C16H22N204 306.37 70-80
hydroxyethyl) NMR, MS
-4-hydroxy-
1H-indole-2-
carboxylate
Melting Point,
ZK-90055 C16H23CIN20
4 ) 342.82 >95 Elemental
Hydrochloride 4 ]
Analysis

Experimental Workflow Diagram
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Step 1: Acylation

@Iix AICI3 and Chloroacety! Chloridta

Product 1

Step 2:
4

Dissolve Product 1 in THF

Add tert-Butylamine

React for 24h

Solvent Removal and Extraction

Product 2

Step 3: Reduction

Dissolve Product 2 in Methanol

Add NaBH4 at 0°C

React for 6h

Quench and Extract

Flash Chromatography

et

ZK-90055 (Free Base)

Step 4: Sall 'Formaliun

Dissolve Free Base in Ether
Add HCl in Ether

Filter and Dry

ZK-90055 Hydrochloride
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Caption: Detailed experimental workflow for the synthesis of ZK-90055 hydrochloride.
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Disclaimer

The synthesis pathway and protocols described herein are proposed based on established
chemical principles and are for informational and research purposes only. These procedures
have not been independently verified. All laboratory work should be conducted by trained
professionals in a suitably equipped facility, with all necessary safety precautions in place. The
user assumes all risk and liability for the use of this information.

 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of ZK-
90055 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1649416#zk-90055-hydrochloride-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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